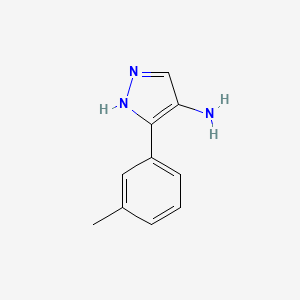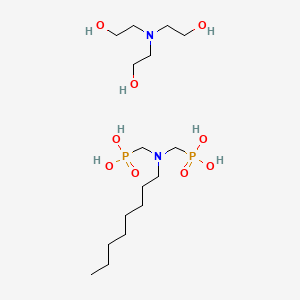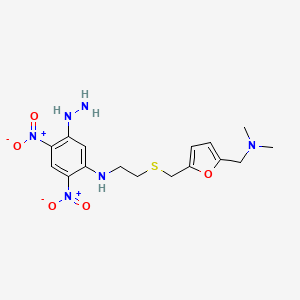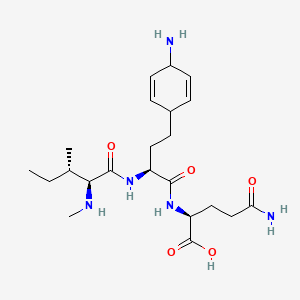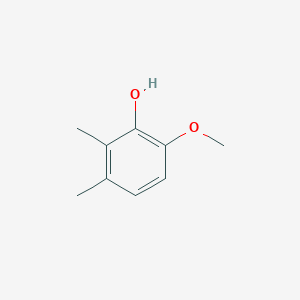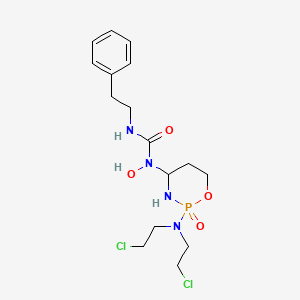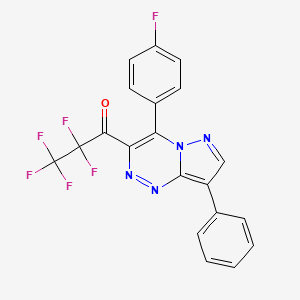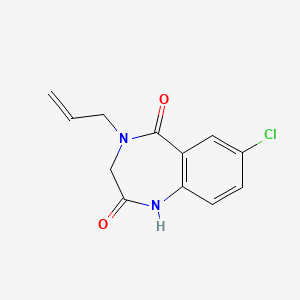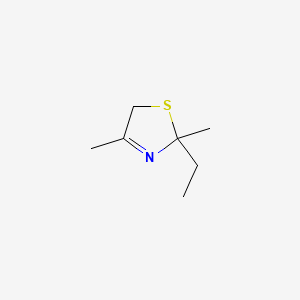
2,4-Dimethyl-2-ethyl-3-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-ethyl-3-thiazoline typically involves the reaction of appropriate aldehydes or ketones with thioamides under acidic or basic conditions. One common method involves the cyclization of 2-ethyl-3-thiazoline with methyl groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2-ethyl-3-thiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2-ethyl-3-thiazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2-ethyl-3-thiazoline involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biological effects such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethyl-3-thiazoline
- 2-Ethyl-4-methyl-3-thiazoline
- 2-Isopropyl-4-methyl-3-thiazoline
- 2-Propyl-4-methyl-3-thiazoline
- 2-Butyl-4-methyl-3-thiazoline
Uniqueness
2,4-Dimethyl-2-ethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80881-40-9 |
|---|---|
Molekularformel |
C7H13NS |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
2-ethyl-2,4-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-7(3)8-6(2)5-9-7/h4-5H2,1-3H3 |
InChI-Schlüssel |
VDSBMIOHCYMJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N=C(CS1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








